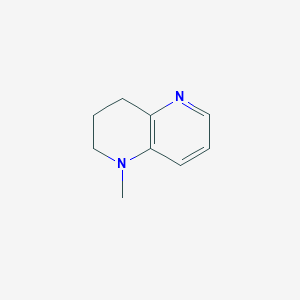

1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a partially saturated bicyclic heterocycle featuring a naphthyridine core with one aromatic ring and one hydrogenated ring. The methyl group at the 1-position modifies its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and catalysis. Its molecular formula is estimated as C₉H₁₂N₂ (derived from the parent compound C₈H₁₀N₂ in ), with a molecular weight of 148.21 g/mol. This compound serves as a key scaffold for synthesizing bioactive molecules and ligands due to its rigidity and tunable substituent positions.

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-methyl-3,4-dihydro-2H-1,5-naphthyridine |

InChI |

InChI=1S/C9H12N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h2,5-6H,3-4,7H2,1H3 |

InChI Key |

NATRVVUJQGDXNM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC2=C1C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Modified Skraup Reaction with Subsequent Reduction

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines. Starting with 3-aminopyridine derivatives, cyclization with glycerol and catalysts like iodine or m-NO₂PhSO₃Na yields 1,5-naphthyridines. For example, 3-amino-4-methylpyridine reacts with acetaldehyde under Skraup conditions to form 2-hydroxy-6-methyl-1,5-naphthyridine. Subsequent hydrogenation using palladium on carbon (Pd/C) or ruthenium-based catalysts reduces the aromatic ring to generate the tetrahydro derivative. Methylation at the 1-position is then achieved via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).

Key Reaction Conditions

Conrad-Limpach Synthesis with β-Ketoesters

The Conrad-Limpach reaction, which condenses β-ketoesters with amines, has been employed to construct the 1,5-naphthyridine skeleton. Using methyl-substituted β-ketoesters (e.g., methyl acetoacetate) and 3-aminopyridines, Schiff base intermediates form, followed by thermal cyclization. For instance, reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone and montmorillonite K10 catalyst produces 1,5-naphthyridine intermediates, which are reduced and methylated.

Example Pathway

-

Condensation: 3-Aminopyridine + methyl acetoacetate → Schiff base.

-

Cyclization: Thermal treatment (150°C, 12 h) → 4-hydroxy-1,5-naphthyridine.

-

Reduction: NaBH₄/MeOH → 1,2,3,4-tetrahydro-1,5-naphthyridine.

Diels-Alder Cycloaddition Approaches

[4+2] Cycloaddition with Electrophilic Dienophiles

Diels-Alder reactions between 3-aminopyridine-derived aldimines (35 ) and electron-deficient dienophiles (e.g., vinyl acetamide) yield tetrahydro-1,5-naphthyridines with stereochemical control. Introducing a methyl group at the 1-position requires using methyl-substituted aldimines. For example, aldimines derived from 3-amino-1-methylpyridine undergo cycloaddition with styrenes to form 37a–j , which are aromatized to 1-methyl derivatives.

Stereochemical Outcomes

Reductive Amination and Hydrogenation

Asymmetric Hydrogenation of Dihydronaphthyridines

Chiral ruthenium catalysts enable enantioselective hydrogenation of dihydro-1,5-naphthyridines to tetrahydro derivatives. For example, dihydro-1,5-naphthyridine 17 is reduced using a Ru-(R)-DM-SEGPHOS complex, achieving >99% enantiomeric excess (ee). Post-hydrogenation methylation with methyl triflate introduces the 1-methyl group without racemization.

Optimized Conditions

-

Catalyst: RuCl[(

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The secondary amine at the 1-position of the tetrahydro ring undergoes typical alkylation and acylation reactions.

Key Examples :

-

N-Alkylation : Reaction with alkyl halides (e.g., 2-bromoethanol) in the presence of cesium carbonate yields N-alkylated derivatives via quaternary salt intermediates . For example:

Yields depend on steric and electronic effects from the methyl substituent.

-

N-Acylation : DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) efficiently promotes acylation with carboxylic acids, producing stable amides .

Epoxide Ring-Opening Reactions

The secondary amine participates in nucleophilic epoxide openings. For instance, reactions with homochiral epichlorohydrin proceed via a two-step process:

-

Initial epoxide opening to form a β-amino alcohol.

-

Epoxide reclosure and secondary nucleophilic attack to generate diastereomerically enriched products .

Example :

Cross-Coupling and Metalation

The aromatic ring in partially saturated systems enables transition-metal-catalyzed reactions:

The methyl group at the 1-position may influence regioselectivity in these reactions.

Oxidation and Reduction

-

Oxidation : Dehydrogenation of the tetrahydro ring using Pd/C or MnO₂ generates aromatic 1,5-naphthyridines .

-

Reduction : Catalytic hydrogenation (H₂, PtO₂) further saturates the ring system but is rarely applied due to stability concerns .

Urea and Carbamate Formation

Reaction with isocyanates or chloroformates produces ureas or carbamates, respectively :

Acid-Base Reactivity

The pKa of the secondary amine (~8.5–9.0) allows selective protonation in acidic media, enabling salt formation or pH-dependent reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine and its derivatives have been investigated for their biological activities:

- Antiproliferative Activity : These compounds have shown potential in inhibiting the growth of cancer cells. For instance, derivatives of naphthyridines have demonstrated cytotoxicity against various cancer cell lines such as HL-60 and HeLa cells. Studies indicate that certain naphthyridine derivatives can inhibit topoisomerase II, a key enzyme in DNA replication and repair, making them potential candidates for cancer therapy .

- Antimicrobial Properties : Research has highlighted the antibacterial and antiparasitic activities of naphthyridine derivatives. For example, compounds have been effective against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria . Additionally, some naphthyridine derivatives exhibit stronger activity against Gram-positive bacteria compared to Gram-negative strains .

- Neurological Applications : There is growing interest in the use of naphthyridines for treating neurological disorders. Some studies suggest that these compounds may possess anti-Alzheimer's properties and could be beneficial in managing conditions like depression and multiple sclerosis .

Synthetic Applications

The synthesis of 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves various chemical reactions that can be applied in synthetic organic chemistry:

- Cycloaddition Reactions : The compound can be synthesized through cycloaddition reactions involving 3-pyridylamine and aldehydes. This method allows for regioselective formation of the desired tetrahydronaphthyridine derivatives .

- Metal Complex Formation : Naphthyridines can act as ligands in coordination chemistry. Their ability to form stable complexes with metals makes them useful in catalysis and material science applications .

Material Science Applications

The unique properties of naphthyridines extend to material science:

- Organic Light Emitting Diodes (OLEDs) : Naphthyridine derivatives are being explored as potential materials for OLEDs due to their favorable electronic properties . Their ability to emit light efficiently makes them suitable for use in display technologies.

- Sensors and Semiconductors : The electronic characteristics of naphthyridines enable their application in sensor technologies and semiconductor devices. Their stability and reactivity allow for the development of advanced materials that can detect various chemical species .

Case Studies

Several studies illustrate the diverse applications of 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to act as an inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in ) enhance solubility in polar solvents, while bromo substituents () increase molecular weight and reactivity in cross-coupling reactions.

- Aromaticity : Fully aromatic 1,5-naphthyridines (e.g., 2,6-dimethyl-1,5-naphthyridine in ) exhibit higher stability in catalytic hydrogenation/dehydrogenation cycles compared to tetrahydro derivatives .

Functional and Catalytic Properties

- Hydrogen Storage : 2,6-Dimethyl-1,5-naphthyridine derivatives undergo reversible hydrogenation/dehydrogenation cycles using Ir catalysts, achieving full conversion to decahydro derivatives under hydrogenation conditions .

- Ligand Design : Rigid derivatives like phenanthroline analogs form stable metal complexes, enhancing catalytic performance in homogeneous reactions .

Biological Activity

1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a derivative of naphthyridine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a larger class of naphthyridine derivatives known for their therapeutic potential against various diseases, including cancer, infectious diseases, and neurological disorders. This article provides a comprehensive overview of the biological activity associated with 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, supported by case studies and detailed research findings.

Structure and Properties

The chemical structure of 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is characterized by a bicyclic framework that contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 150.19 g/mol. Its structural features facilitate interactions with various biological targets.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance:

- Apoptosis Induction : Studies have shown that 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can induce apoptosis in various cancer cell lines. In vitro assays demonstrated that this compound activates apoptotic pathways in human leukemia and solid tumor cell lines by modulating key proteins involved in cell cycle regulation and apoptosis .

- Cell Cycle Arrest : The compound has been reported to cause G0/G1 and G2 phase arrest in cancer cells at specific concentrations (7 μM and 45 μM respectively), indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

Naphthyridine derivatives have also been explored for their antimicrobial properties:

- Broad-Spectrum Efficacy : 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine exhibits activity against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Neuroprotective Effects

The neuroprotective potential of naphthyridines is another area of interest:

- Cognitive Enhancement : Some studies suggest that 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine may enhance cognitive function through modulation of neurotransmitter systems. It has been linked to increased levels of acetylcholine in the brain .

Study on Anticancer Properties

A notable study evaluated the effects of 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine on human myeloid leukemia cells (Kasumi-1). The results showed:

- IC50 Values : The compound exhibited an IC50 value ranging from 10.47 to 15.03 µg/mL against various cancer cell lines.

- Mechanism of Action : The study highlighted the compound's ability to intercalate into DNA and activate p21 expression while inducing apoptosis via a p53-independent pathway .

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy:

- In Vitro Testing : The compound was tested against several pathogenic bacteria and fungi. Results indicated significant inhibition zones compared to control groups.

- Synergistic Effects : When combined with traditional antibiotics, 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine demonstrated synergistic effects that enhanced overall antimicrobial activity .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.